![molecular formula C18H20N6O7 B2689909 1-(4-Nitrophenyl)-3-[2-[2-[(4-nitrophenyl)carbamoylamino]ethoxy]ethyl]urea CAS No. 294854-07-2](/img/structure/B2689909.png)

1-(4-Nitrophenyl)-3-[2-[2-[(4-nitrophenyl)carbamoylamino]ethoxy]ethyl]urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

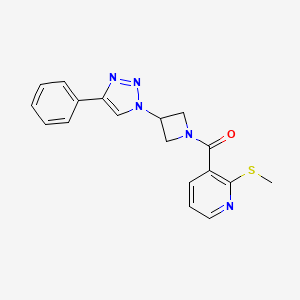

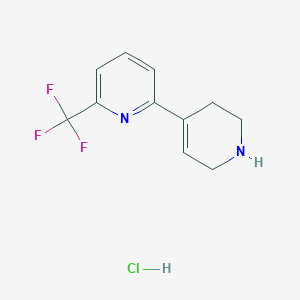

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The nitrophenyl groups would contribute to the aromaticity of the molecule, while the carbamoylamino group would introduce polarity. The ethoxy and urea groups could also contribute to the overall shape and reactivity of the molecule .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The nitro groups could potentially be reduced to amines, and the carbamoylamino group could react with various nucleophiles. Again, without specific experimental data, it’s difficult to predict the exact reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar carbamoylamino group and the nonpolar nitrophenyl groups. Its melting and boiling points would depend on the strength of the intermolecular forces present .Scientific Research Applications

Synthesis and Environmental Applications:

- Urea derivatives have been explored for their environmentally friendly and cost-effective synthesis processes. For instance, the study by Thalluri et al. (2014) demonstrated a method for synthesizing ureas via the Lossen rearrangement, highlighting the potential for green chemistry applications due to the recyclability of byproducts and the avoidance of racemization under milder conditions (Thalluri et al., 2014).

Chemical Reactions and Mechanisms:

- Urea derivatives undergo various chemical reactions, offering pathways for the creation of new compounds. Sigmund and Pfleiderer (1994) explored the aminolysis of carbamates, a process leading to urea derivatives, which underscores the versatility of urea compounds in synthesizing new chemical entities (Sigmund & Pfleiderer, 1994).

Potential in Drug Discovery and Material Science:

- The directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, as studied by Smith et al. (2013), showcases the chemical manipulability of urea derivatives for creating structurally diverse molecules, which could be pivotal in drug discovery and material science (Smith, El‐Hiti, & Alshammari, 2013).

Insights into Urea-Fluoride Interactions:

- The study on the interaction between 1,3-bis(4-nitrophenyl)urea and various anions by Boiocchi et al. (2004) provided valuable insights into hydrogen bonding and proton transfer mechanisms, which could inform the development of sensors or novel catalytic systems (Boiocchi et al., 2004).

Carcinogenicity and Mutagenicity Research:

- The carcinogenic and mutagenic properties of certain urea derivatives have been investigated, offering crucial data for assessing the safety of chemical compounds. For example, Thust et al. (1980) examined the clastogenicity and SCE assays of nitrosated urea pesticide metabolites, contributing to the understanding of their effects on cellular DNA (Thust, Mendel, Schwarz, & Warzok, 1980).

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-(4-nitrophenyl)-3-[2-[2-[(4-nitrophenyl)carbamoylamino]ethoxy]ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O7/c25-17(21-13-1-5-15(6-2-13)23(27)28)19-9-11-31-12-10-20-18(26)22-14-3-7-16(8-4-14)24(29)30/h1-8H,9-12H2,(H2,19,21,25)(H2,20,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMAASRPTVWGLLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NCCOCCNC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Nitrophenyl)-3-[2-[2-[(4-nitrophenyl)carbamoylamino]ethoxy]ethyl]urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2689827.png)

![2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline](/img/structure/B2689830.png)

![1-[(2,4-dichlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2689833.png)

![(2R)-1-[Methyl-[(3-methylthiophen-2-yl)methyl]amino]-3-propan-2-yloxypropan-2-ol](/img/structure/B2689838.png)

![Methyl 5-([(2-furylmethyl)amino]methyl)-2-furoate hydrochloride](/img/structure/B2689845.png)